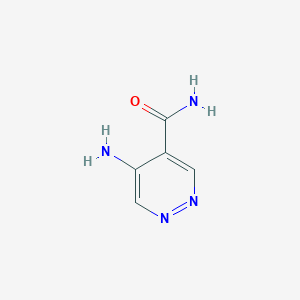

5-Aminopyridazine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Aminopyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridazine-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloropyridazine with ammonia or an amine to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridazine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

5-Aminopyridazine-4-carboxamide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and other diseases.

- Neurological Disorders : The compound has been investigated for enhancing drug efficacy in conditions like multiple sclerosis and spinal cord injuries. It acts by blocking potassium channels, thus improving action potential propagation in demyelinated axons .

- Antimicrobial Activity : Notably, derivatives of this compound have shown effectiveness against Cryptosporidium parvum, a major cause of pediatric diarrhea. Selective bumped kinase inhibitors based on this scaffold demonstrated significant efficacy in both in vitro and in vivo models .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Neurological Disorders | Enhances efficacy of drugs targeting nerve function | Treatment for multiple sclerosis |

| Antimicrobial Activity | Effective against Cryptosporidium parvum | Bumped kinase inhibitors |

| Cancer Research | Investigated for potential anti-cancer properties | AMPK signaling modulation |

Agricultural Chemistry

In agricultural research, this compound is utilized in formulating agrochemicals. It contributes to the development of herbicides and fungicides that enhance crop yield and resistance to diseases.

- Herbicides and Fungicides : The compound plays a role in creating formulations that protect crops from pests while promoting growth .

Biochemical Research

The compound is extensively used in biochemical studies, particularly in enzyme inhibition and metabolic pathway exploration.

- Enzyme Inhibition Studies : Researchers utilize this compound to identify new therapeutic targets through its interaction with various enzymes .

Table 2: Biochemical Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Enzyme Inhibition | Investigates interactions with specific enzymes to discover new therapeutic targets | Studies on metabolic pathways |

Material Science

This compound is also being explored for its potential applications in material science.

- Novel Materials : The compound is investigated for creating polymers and coatings with enhanced durability and chemical resistance, which could lead to advancements in various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantifying related compounds within complex mixtures.

- Standardization : It is employed to facilitate accurate measurements in various analytical methods, ensuring reliability in research outcomes .

Case Study 1: Efficacy Against Cryptosporidium parvum

A series of studies focused on optimizing bumped kinase inhibitors derived from this compound demonstrated significant reductions in oocyst shedding in infected models. For instance, Compound 6 (BKI 1708) showed effective dosing at 8 mg/kg without observable toxicity up to higher doses (200 mg/kg) over extended periods .

Case Study 2: Development of Agrochemicals

Research into the agricultural applications of this compound has led to the formulation of new herbicides that not only improve crop yields but also reduce environmental impact. These formulations are currently undergoing field trials to assess their effectiveness compared to traditional chemicals .

Mechanism of Action

The mechanism of action of 5-Aminopyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminopyridazine-4-carboxamide include:

Pyridazine: The parent compound with a similar ring structure.

Pyridazinone: A derivative with a carbonyl group at the 3-position.

Pyrimidine: A related heterocycle with nitrogen atoms at the 1 and 3 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Aminopyridazine-4-carboxamide is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyridazine derivative characterized by the presence of an amino group and a carboxamide functional group. Its structural formula can be represented as follows:

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, making it valuable in both research and industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways crucial for cellular function. For instance, it has been investigated for its role in enzyme interactions and metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways, which can affect gene expression and cellular metabolism. This modulation is essential for understanding its potential therapeutic effects in diseases such as cancer and infections.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Investigations into its anticancer activity have shown promise, particularly in inhibiting cancer cell proliferation through specific molecular interactions.

- Neuropharmacological Effects : Similar compounds have demonstrated neurological effects, including modulation of potassium channels, which could be relevant for developing treatments for neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Reduced proliferation in cancer cells | , |

| Neuropharmacological | Modulation of K+ channels |

Case Study: Anticancer Activity

A study focused on the anticancer potential of this compound revealed that it significantly inhibited the growth of various cancer cell lines. The mechanism involved the downregulation of genes associated with cell cycle progression and apoptosis. The compound showed IC50 values indicating effective concentration ranges for inhibiting cancer cell growth .

Dosage Effects in Animal Models

Research on dosage effects demonstrated that lower doses of this compound could enhance cellular functions without significant toxic effects. However, higher doses were associated with adverse outcomes, highlighting the importance of dosage optimization in therapeutic applications .

Properties

IUPAC Name |

5-aminopyridazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-2-9-8-1-3(4)5(7)10/h1-2H,(H2,6,8)(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRFVVJLARSKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.